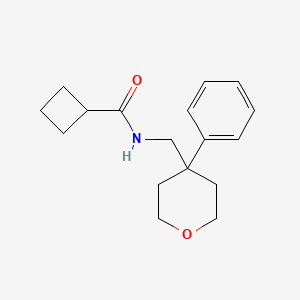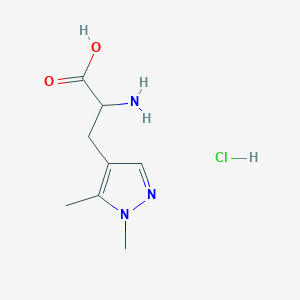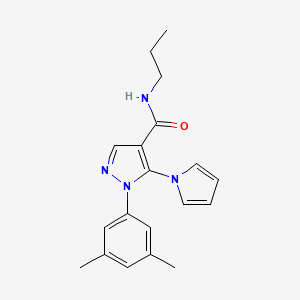
1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as SR141716A or Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 1994 by Sanofi-Aventis as a potential treatment for obesity and related metabolic disorders. Rimonabant works by blocking the CB1 receptor, which is responsible for regulating appetite and energy metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
A study focused on the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, comparing them with reference compounds for cannabinoid receptor affinity. The research highlighted compounds with selectivity towards cannabinoid receptors, indicating potential applications in the development of cannabinoid receptor modulators. The structural modifications and their impact on receptor affinity and selectivity provide insights into the design of new therapeutic agents targeting cannabinoid receptors (Silvestri et al., 2008).
Functionalization Reactions
Another study explored the functionalization reactions of pyrazole-3-carboxylic acids, leading to the synthesis of various carboxamide derivatives. This work contributes to the broader understanding of chemical reactions involving pyrazole derivatives, which could be useful in synthesizing new compounds with potential biological activities (Yıldırım et al., 2005).
Molecular Interaction Studies
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor delved into molecular interactions, conformations, and pharmacophore models. Such studies are crucial for drug design, offering a pathway to develop new drugs that can interact selectively with biological targets (Shim et al., 2002).
Crystal Structure Analysis
The synthesis and crystal structure analysis of related pyrazole carboxamide derivatives provide valuable data for the development of materials with specific physical properties. Understanding the crystal structure is essential for designing compounds with desired characteristics for applications in materials science (Prabhuswamy et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit theEnoyl ACP Reductase and DHFR enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively, making them potential targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets, likely through binding interactions at the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction could inhibit the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound’s action on Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, while its action on DHFR disrupts the folic acid metabolism pathway . Both these pathways are vital for bacterial growth and survival, so their disruption can lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have been subjected to admet studies , suggesting that this compound may also have been evaluated for its pharmacokinetic properties.
Result of Action
The compound’s action on its targets leads to the disruption of essential biochemical processes in bacteria, potentially resulting in the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-7-20-18(24)17-13-21-23(19(17)22-8-5-6-9-22)16-11-14(2)10-15(3)12-16/h5-6,8-13H,4,7H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIULFGNGKXQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

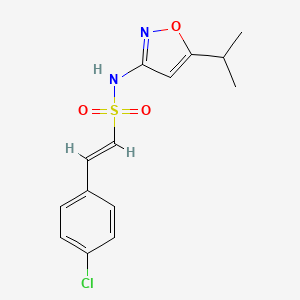
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
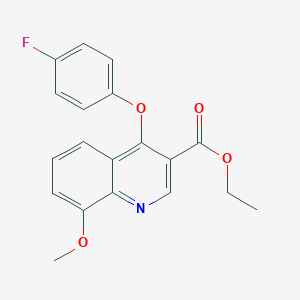
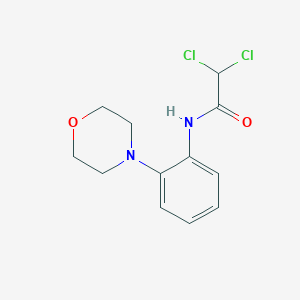
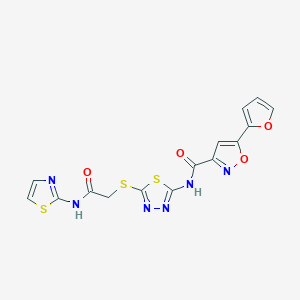
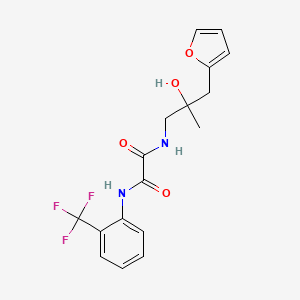
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)
